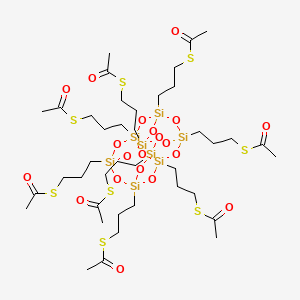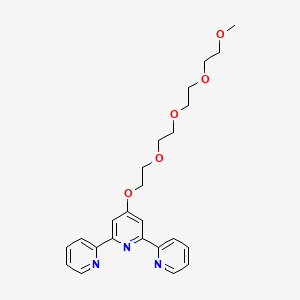![molecular formula C16H22NP B6318957 2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% CAS No. 1257847-61-2](/img/structure/B6318957.png)
2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(1-methylethyl)phosphino]-1-phenyl-1H-pyrrole, 95% (abbreviated as 2-BMP-1P-1H-P) is an organophosphorus compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in polar organic solvents. 2-BMP-1P-1H-P is an important reagent in organic synthesis, and it has been used in the synthesis of various heterocyclic compounds and pharmaceuticals.
Aplicaciones Científicas De Investigación
2-BMP-1P-1H-P has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in the synthesis of pharmaceuticals. It has also been used in the synthesis of metal complexes, as a catalyst in the polymerization of olefins, and as a reagent for the synthesis of polymers.
Mecanismo De Acción
2-BMP-1P-1H-P is an organophosphorus compound that acts as a Lewis acid. It is capable of forming coordinate covalent bonds with Lewis bases, such as amines, carboxylic acids, and alcohols. This allows it to act as a catalyst in the synthesis of heterocyclic compounds and pharmaceuticals.
Biochemical and Physiological Effects
2-BMP-1P-1H-P has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic in a variety of in vitro and in vivo studies. However, its effects on the immune system are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-BMP-1P-1H-P has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is soluble in a variety of polar organic solvents. It is also relatively inexpensive, and it can be synthesized in high yields. However, it is not suitable for use in experiments involving high temperatures or extreme pHs.
Direcciones Futuras
2-BMP-1P-1H-P has a variety of potential future applications. It could be used in the development of new catalysts for organic synthesis, or as a ligand in the synthesis of pharmaceuticals. It could also be used in the synthesis of metal complexes, or as a reagent for the synthesis of polymers. It could also be used in the development of new materials or as a reagent in the synthesis of heterocyclic compounds. Finally, further research could be conducted to better understand its potential biochemical and physiological effects.
Métodos De Síntesis
2-BMP-1P-1H-P can be synthesized by a variety of methods. The most commonly used method is the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine in the presence of a base such as potassium carbonate. This reaction produces 2-BMP-1P-1H-P in yields of up to 95%. Other methods of synthesis include the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphonium chloride, or the reaction of 1-phenyl-1H-pyrrole with bis(1-methylethyl)phosphine oxide.
Propiedades
IUPAC Name |
(1-phenylpyrrol-2-yl)-di(propan-2-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22NP/c1-13(2)18(14(3)4)16-11-8-12-17(16)15-9-6-5-7-10-15/h5-14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKSJWJQKFSOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CN1C2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-Butyl 3-thia-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B6318899.png)
![[S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318914.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6318920.png)


![Calix[7]hydroquinone](/img/structure/B6318946.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole], 98%, (99% ee)](/img/structure/B6318959.png)
![2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E](/img/structure/B6318964.png)


